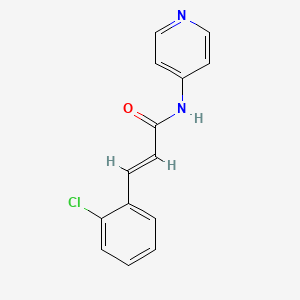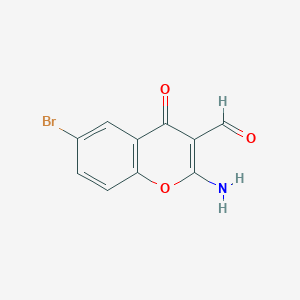
N-(1,3-dioxo-2-phenyl-5-isoindolyl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-dioxo-2-phenyl-5-isoindolyl)-2-thiophenecarboxamide is a member of phthalimides.
Applications De Recherche Scientifique
Antibacterial Applications
N-(1,3-dioxo-2-phenyl-5-isoindolyl)-2-thiophenecarboxamide and its analogues have been explored for their antibacterial properties. A study demonstrated the synthesis of thiophene-carboxamide analogues with significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential for developing new antibacterial agents (Habila et al., 2015).
Anticancer Research
Research into the anticancer potential of compounds related to N-(1,3-dioxo-2-phenyl-5-isoindolyl)-2-thiophenecarboxamide has been conducted. For instance, derivatives containing a phenylaminosulfanyl moiety were synthesized and evaluated for their cytotoxic activity against various human cancer cell lines, with some compounds exhibiting potent cytotoxic activity (Ravichandiran et al., 2019).
Drug Design and Discovery
The compound has been used in the green synthesis of potential analgesic and antipyretic agents, indicating its utility in environmentally friendly drug discovery processes (Reddy et al., 2014).
Applications in Electrochemical Sensors
In the field of biosensors, a derivative of N-(1,3-dioxo-2-phenyl-5-isoindolyl)-2-thiophenecarboxamide was used in the development of an electrochemical hybridization sensor. This research demonstrates the compound's potential in creating sensitive and specific sensors for biological applications (Cha et al., 2003).
Synthetic Chemistry
The compound has been utilized in the synthesis of various heterocyclic compounds, showcasing its versatility in chemical synthesis and the development of novel molecules with potential pharmaceutical applications (El-Meligie et al., 2020).
Propriétés
Nom du produit |
N-(1,3-dioxo-2-phenyl-5-isoindolyl)-2-thiophenecarboxamide |
|---|---|
Formule moléculaire |
C19H12N2O3S |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
N-(1,3-dioxo-2-phenylisoindol-5-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C19H12N2O3S/c22-17(16-7-4-10-25-16)20-12-8-9-14-15(11-12)19(24)21(18(14)23)13-5-2-1-3-6-13/h1-11H,(H,20,22) |
Clé InChI |
ODKFYEBYGOSHQC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=CS4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



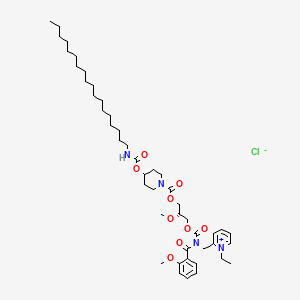
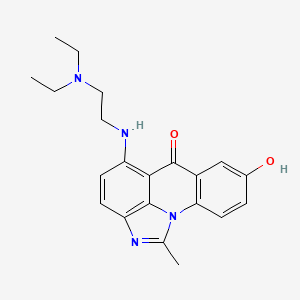
![(3R,5R)-7-[(1S,2R,3R,8S,8aR)-3-hydroxy-2-methyl-8-(2-methylbutanoyloxy)-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B1202426.png)
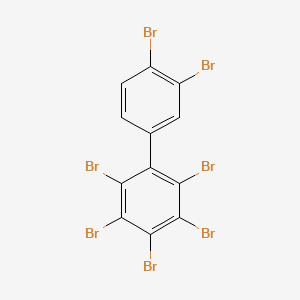
![4-[(2-aminoacetyl)-[(2S)-1-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid](/img/no-structure.png)
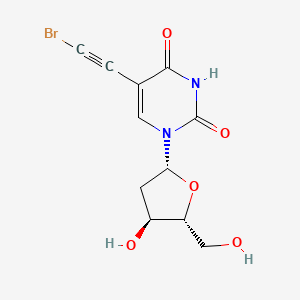
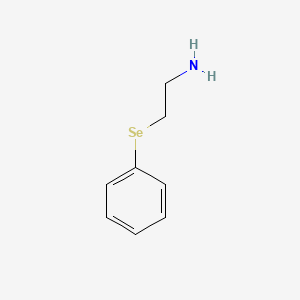
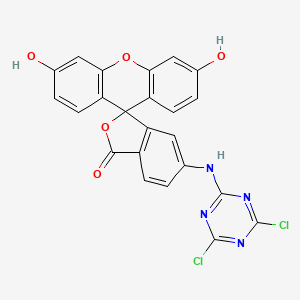
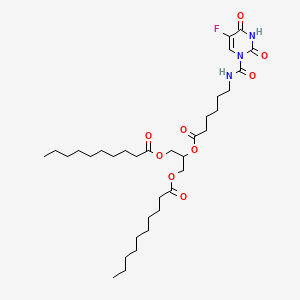
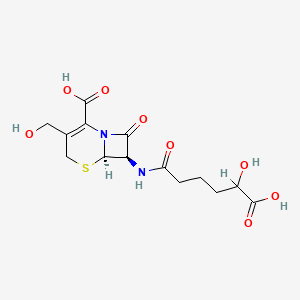

![4-[5,5-Bis(4-fluorophenyl)pentyl]-1-[2-[(3-chloro-2-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridin-4-yl)amino]-2-oxoethyl]piperazine-2-carboxamide](/img/structure/B1202439.png)
